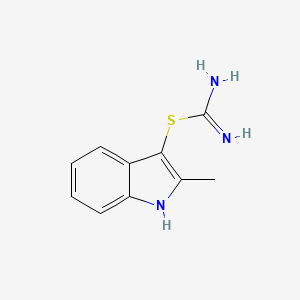
(2-methyl-1H-indol-3-yl) carbamimidothioate
描述
2-methyl-1H-indol-3-yl) carbamimidothioate (2-MICT) is a synthetic compound with a wide range of applications in biochemistry and pharmacology. It is a derivative of carbamimidothioic acid, which is a type of organosulfur compound. 2-MICT has been used as an intermediate in the synthesis of various compounds, and it has been investigated for its potential use in the treatment of certain diseases.
科学研究应用
(2-methyl-1H-indol-3-yl) carbamimidothioate has been used in a variety of scientific research applications, including the synthesis of biologically active compounds and the study of enzyme-catalyzed reactions. It has been used as a building block in the synthesis of various heterocyclic compounds, such as indole-3-carboxamides and quinazolines. It has also been used in the synthesis of various drugs, such as the antifungal agent caspofungin. In addition, this compound has been used to study the mechanism of action of enzymes, such as tyrosine kinase and cytochrome P450.
作用机制
(2-methyl-1H-indol-3-yl) carbamimidothioate is an inhibitor of tyrosine kinase and cytochrome P450 enzymes. It binds to the active site of these enzymes, which prevents them from catalyzing the reactions that they normally catalyze. This inhibition of enzyme activity can lead to a variety of effects, depending on the enzyme that is inhibited. For example, inhibition of tyrosine kinase can lead to the inhibition of cell proliferation, while inhibition of cytochrome P450 can lead to the inhibition of drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the enzyme that is inhibited. In general, inhibition of tyrosine kinase can lead to the inhibition of cell proliferation and the inhibition of cytochrome P450 can lead to the inhibition of drug metabolism. In addition, this compound has been shown to inhibit the growth of certain cancer cells, and it has been used in the treatment of certain diseases.
实验室实验的优点和局限性
(2-methyl-1H-indol-3-yl) carbamimidothioate has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easily synthesized and purified. In addition, it is stable and non-toxic, which makes it safe to use in a laboratory setting. However, there are some limitations to its use in lab experiments. It is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it can be difficult to determine the exact concentration of this compound in a solution, which can make it difficult to control the amount of inhibition of the enzyme that is being studied.
未来方向
There are many potential future directions for the use of (2-methyl-1H-indol-3-yl) carbamimidothioate in scientific research. It could be used in the development of novel drugs or therapies for the treatment of certain diseases. In addition, it could be used in the study of enzyme-catalyzed reactions, such as those involved in the metabolism of drugs. It could also be used in the development of new and improved methods for the synthesis of biologically active compounds. Finally, it could be used in the study of the mechanism of action of enzymes, such as tyrosine kinase and cytochrome P450.
属性
IUPAC Name |
(2-methyl-1H-indol-3-yl) carbamimidothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-6-9(14-10(11)12)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYXKKXQDEZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377900 | |
| Record name | (2-methyl-1H-indol-3-yl) carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72610-15-2 | |
| Record name | (2-methyl-1H-indol-3-yl) carbamimidothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



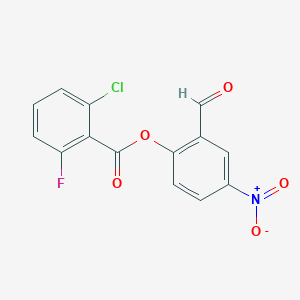
![Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate](/img/structure/B1621456.png)

![1-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1621459.png)
![4-Chloro-2-[(2-chloro-6-fluorophenyl)methyl]-6-methylpyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621460.png)
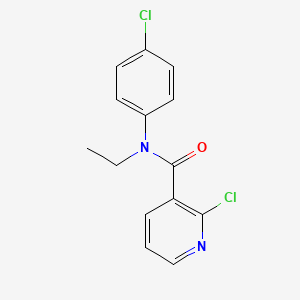
![[2,2,3,3,4,4,5,5-Octafluoro-6-(4-methylphenyl)sulfonyloxyhexyl] 4-methylbenzenesulfonate](/img/structure/B1621463.png)

![5,5,10,10-Tetrabromo-tricyclo[7.1.0.04,6]decane](/img/structure/B1621467.png)
![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1621469.png)

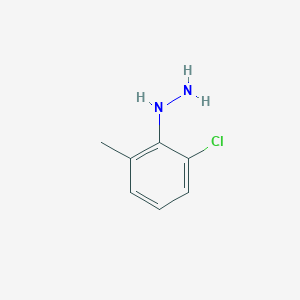
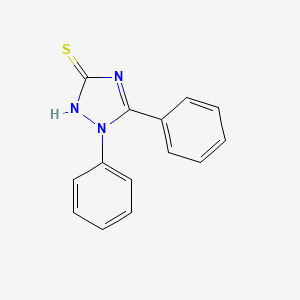
![2-[1-(1H-imidazol-1-yl)vinyl]phenol](/img/structure/B1621478.png)